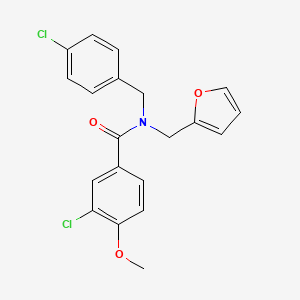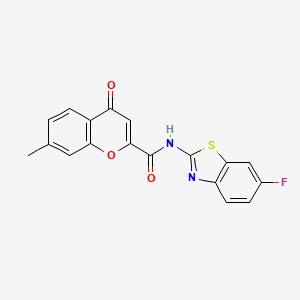![molecular formula C21H16N4O4 B11402045 7-(2,4-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402045.png)
7-(2,4-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the triazatricyclo[8.4.0.03,8]tetradeca family. Its complex structure combines a bicyclic core with multiple heterocyclic rings, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes:
Method 1: One synthetic route involves the condensation of appropriate precursors, such as and , followed by cyclization under specific conditions.
Method 2: Another approach utilizes a multistep sequence starting from simpler building blocks, ultimately leading to the desired compound.
Reaction Conditions:
- Cyclization reactions often require carefully controlled temperature, solvent, and catalyst selection.
- Protecting groups may be necessary to prevent unwanted side reactions during synthesis.
Industrial Production:
- While industrial-scale production details are proprietary, companies typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, yielding various derivatives.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced using appropriate reagents.
Major Products: These reactions lead to diverse products, including analogs with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: It may serve as a probe for investigating biological pathways or protein interactions.
Materials Science: Its conjugated system makes it interesting for organic electronics and optoelectronic applications.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes involved in cellular processes.
Pathways: Further studies are needed to elucidate the exact pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its intricate fused-ring system sets it apart from related molecules.
Similar Compounds: Other triazatricyclo compounds, such as 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile and ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate , share structural features but differ in substituents and applications.
Properties
Molecular Formula |
C21H16N4O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C21H16N4O4/c1-12-5-4-8-24-18(12)23-19-15(21(24)27)9-13(11-22)20(26)25(19)16-7-6-14(28-2)10-17(16)29-3/h4-10H,1-3H3 |
InChI Key |
NCDAWHNNEWGXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=C(C=C(C=C4)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401971.png)
![2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11401974.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11401977.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11401979.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11401987.png)

![N-benzyl-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11402005.png)
![6-(4-ethoxyphenyl)-3-ethyl-N-(2-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402015.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402023.png)
![Diethyl 5-[(4-methoxybenzyl)amino]-2-(1-naphthyl)-1,3-oxazol-4-ylphosphonate](/img/structure/B11402027.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402031.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11402035.png)
![Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11402042.png)
